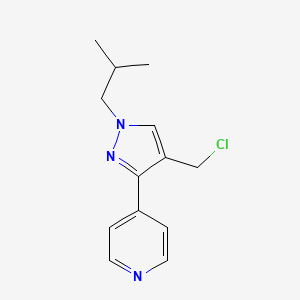

4-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine

Overview

Description

The compound “4-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine” is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The pyridine ring is substituted at the 4-position with a chloromethyl group and the pyrazole ring is substituted at the 1-position with an isobutyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyridine and pyrazole rings would likely result in these rings being planar. The chloromethyl and isobutyl groups would add some three-dimensionality to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyridine and pyrazole rings might undergo reactions typical of aromatic compounds, such as electrophilic substitution. The chloromethyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloromethyl group might make the compound somewhat polar, affecting its solubility in different solvents .Scientific Research Applications

Peptide Synthesis

This compound is utilized as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters. The introduction of this group provides a polar ‘handle’ which aids in the separation and purification of the peptide. It can be introduced in the presence of a base and is stable to acid-catalyzed removal of Cbz protecting groups. The group can be removed by base, sodium in liquid ammonia, or catalytic hydrogenolysis .

Organic Synthesis

As an important raw material and intermediate, it is used in various organic synthesis processes. Its reactivity with different organic substrates can lead to the formation of novel compounds that may have potential applications in medicinal chemistry and materials science .

Pharmaceuticals

In the pharmaceutical industry, this compound can serve as an intermediate in the synthesis of various drugs. Its chemical structure allows for modifications that can lead to the development of new pharmacologically active molecules .

Agrochemicals

The compound’s versatility in chemical reactions makes it a valuable intermediate in the synthesis of agrochemicals. It can be used to create compounds that protect crops from pests and diseases or enhance growth and yield .

Material Science

In material science, this compound can be used to modify surfaces or create new polymers with specific properties. Its ability to act as a building block for larger structures makes it valuable for developing advanced materials .

Analytical Chemistry

It may be used as a standard or reagent in analytical chemistry to develop new methods for the detection and quantification of various substances. Its stability and reactivity make it suitable for use in complex analytical procedures .

Biochemistry Research

In biochemistry, it can be used to study enzyme reactions and protein interactions. By attaching to peptides or proteins, it can help in understanding their function and structure .

Environmental Science

This compound could be used in environmental science research to study degradation processes or as a tracer to monitor the distribution of chemicals in the environment .

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-[4-(chloromethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3/c1-10(2)8-17-9-12(7-14)13(16-17)11-3-5-15-6-4-11/h3-6,9-10H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGSPRZWXGOCPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)C2=CC=NC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1482596.png)

![2-Chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B1482601.png)

![3-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1482604.png)